1-(Thiophen-2-yl)piperidin-4-amine
Overview
Description
1-(Thiophen-2-yl)piperidin-4-amine is a compound that features a piperidine ring substituted with a thiophene group at the second position and an amine group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: The thiophene group can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, where a thiophene derivative is coupled with a piperidine precursor.
Amine Functionalization: The amine group at the fourth position can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position or on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated thiophene derivatives, amine nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and various substituted thiophene compounds .
Scientific Research Applications
1-(Thiophen-2-yl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is utilized in the development of organic semiconductors and conductive polymers.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-3-yl)piperidin-4-amine: Similar structure but with the thiophene group at the third position.
1-(Furan-2-yl)piperidin-4-amine: Contains a furan ring instead of a thiophene ring.
1-(Pyridin-2-yl)piperidin-4-amine: Features a pyridine ring instead of a thiophene ring.
Uniqueness
1-(Thiophen-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing compounds with specific biological activities and physicochemical properties .
Properties
IUPAC Name |
1-thiophen-2-ylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-8-3-5-11(6-4-8)9-2-1-7-12-9/h1-2,7-8H,3-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGSAJHNEKGBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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